1-(3-Iodo-5-(trifluoromethylthio)phenyl)hydrazine
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Overview
Description
1-(3-Iodo-5-(trifluoromethylthio)phenyl)hydrazine is a chemical compound with the molecular formula C7H6F3IN2S and a molecular weight of 334.1 g/mol . This compound is characterized by the presence of an iodine atom, a trifluoromethylthio group, and a hydrazine moiety attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(3-Iodo-5-(trifluoromethylthio)phenyl)hydrazine typically involves the reaction of 3-iodo-5-(trifluoromethylthio)aniline with hydrazine hydrate under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.
Chemical Reactions Analysis
1-(3-Iodo-5-(trifluoromethylthio)phenyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The iodine atom can be substituted with other nucleophiles, such as halides or alkyl groups, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium iodide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Iodo-5-(trifluoromethylthio)phenyl)hydrazine is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers use it to study the effects of halogenated compounds on biological systems.
Medicine: It is investigated for potential therapeutic applications, including its role in drug development.
Mechanism of Action
The mechanism of action of 1-(3-Iodo-5-(trifluoromethylthio)phenyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethylthio group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with specific proteins, altering their function and leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 1-(3-Iodo-5-(trifluoromethylthio)phenyl)hydrazine include:
1-(3-Iodo-5-(trifluoromethyl)phenyl)hydrazine: Lacks the sulfur atom, which may affect its reactivity and biological activity.
1-(3-Bromo-5-(trifluoromethylthio)phenyl)hydrazine: Contains a bromine atom instead of iodine, potentially altering its chemical properties.
1-(3-Iodo-5-(methylthio)phenyl)hydrazine: The trifluoromethyl group is replaced with a methyl group, impacting its lipophilicity and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H6F3IN2S |
---|---|
Molecular Weight |
334.10 g/mol |
IUPAC Name |
[3-iodo-5-(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C7H6F3IN2S/c8-7(9,10)14-6-2-4(11)1-5(3-6)13-12/h1-3,13H,12H2 |
InChI Key |
RBEUCPFRBQWYPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1SC(F)(F)F)I)NN |
Origin of Product |
United States |
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